4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide
Brand Name: Vulcanchem
CAS No.: 941879-61-4
VCID: VC7551185
InChI: InChI=1S/C20H16F3N3O3/c1-12-6-8-15(9-7-12)26-17(27)11-16(29-2)18(25-26)19(28)24-14-5-3-4-13(10-14)20(21,22)23/h3-11H,1-2H3,(H,24,28)
SMILES: CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC
Molecular Formula: C20H16F3N3O3
Molecular Weight: 403.361

4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide

CAS No.: 941879-61-4

Cat. No.: VC7551185

Molecular Formula: C20H16F3N3O3

Molecular Weight: 403.361

* For research use only. Not for human or veterinary use.

4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide - 941879-61-4

Specification

CAS No. 941879-61-4
Molecular Formula C20H16F3N3O3
Molecular Weight 403.361
IUPAC Name 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]pyridazine-3-carboxamide
Standard InChI InChI=1S/C20H16F3N3O3/c1-12-6-8-15(9-7-12)26-17(27)11-16(29-2)18(25-26)19(28)24-14-5-3-4-13(10-14)20(21,22)23/h3-11H,1-2H3,(H,24,28)
Standard InChI Key PKMKFDXEAKXFLE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)N2C(=O)C=C(C(=N2)C(=O)NC3=CC=CC(=C3)C(F)(F)F)OC

Introduction

4-Methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide is a synthetic organic compound belonging to the class of dihydropyridazine derivatives. These compounds are known for their diverse pharmacological properties and potential applications in medicinal chemistry. The compound features a complex molecular structure with various functional groups that contribute to its chemical reactivity and biological activity.

Synthesis and Characterization

The synthesis of 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide typically involves multiple steps, including the formation of the dihydropyridazine ring system and the introduction of various substituents. The process may require optimization of reaction conditions such as temperature, solvent choice, and reagent concentrations to maximize yield and purity. Techniques like chromatography are commonly used for purification.

Synthesis Steps

  • Formation of the Dihydropyridazine Ring: This step involves the condensation of appropriate precursors to form the core ring structure.

  • Introduction of Substituents: Substituents such as the methoxy group, 4-methylphenyl group, and the trifluoromethylphenyl group are introduced through subsequent reactions.

  • Purification: Final purification is typically achieved using chromatographic methods.

Biological Activity and Applications

Dihydropyridazine derivatives, including 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide, are explored for their potential biological activities. These compounds may interact with enzymes or receptors, acting as inhibitors or modulators, which could lead to applications in therapeutic areas such as oncology or neurology.

Potential Mechanisms of Action

  • Enzyme Inhibition: Binding to active sites of enzymes to inhibit their activity.

  • Receptor Modulation: Acting as agonists or antagonists to modulate receptor functions.

Chemical Reactivity

The compound's reactivity is influenced by its functional groups, including the carboxamide group and the trifluoromethyl group. These groups can participate in various chemical reactions such as oxidation and reduction, depending on the conditions used.

Common Reactions

  • Oxidation: Potassium permanganate in acidic or basic media.

  • Reduction: Lithium aluminum hydride in anhydrous ether.

Data and Research Findings

PropertyValue
Molecular FormulaC20H16F3N3O3
Molecular Weight403.35 g/mol
CAS Number941879-61-4
Chemical ClassOrganic Heterocyclic Compound

Biological Test Results

While specific biological test results for 4-methoxy-1-(4-methylphenyl)-6-oxo-N-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxamide are not detailed in available sources, compounds within this class are generally evaluated for their anticancer, antimicrobial, and other pharmacological activities.

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